molecular formula C22H25N5O3 B2937712 7-(4-butanoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 1021026-47-0

7-(4-butanoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2937712
CAS No.: 1021026-47-0
M. Wt: 407.474
InChI Key: FRWKACUCBYXEKR-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[4,3-c]pyridin-3-one core with three key substituents:

  • Position 2: A phenyl group.
  • Position 5: A methyl group.
  • Position 7: A 4-butanoylpiperazine-1-carbonyl moiety.

The piperazine-carbonyl group enhances solubility and enables hydrogen bonding, while the butanoyl chain balances lipophilicity for membrane permeability. This structural design is common in kinase inhibitors and antimicrobial agents due to its heterocyclic diversity and modular substituent chemistry .

Properties

IUPAC Name

7-(4-butanoylpiperazine-1-carbonyl)-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-3-7-19(28)25-10-12-26(13-11-25)21(29)17-14-24(2)15-18-20(17)23-27(22(18)30)16-8-5-4-6-9-16/h4-6,8-9,14-15H,3,7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWKACUCBYXEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-butanoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions . The reaction is catalyzed by trifluoracetic acid, which facilitates the formation of the pyrazolopyridine core. Subsequent functional group modifications, such as reductive desulfurization and Suzuki coupling, are employed to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production .

Chemical Reactions Analysis

Types of Reactions

7-(4-butanoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-(4-butanoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Pyrazolo[4,3-c]pyridin-3-one vs. Pyrazolo[1,5-a]pyrimidine (): Compounds like [4-(diphenylmethyl)-1-piperazinyl][5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone () replace the pyridinone ring with a pyrimidine.

Substituent Variations at Position 7

Compound Name (CAS/Reference) Piperazine Substituent Molecular Weight Key Differences
Target Compound 4-Butanoyl ~465.5* Baseline structure
5-Isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-... (CAS 1040647-12-8, ) 2-Propylpentanoyl 491.6 Larger acyl group increases lipophilicity; isopropyl at C5 enhances steric hindrance .
(E)-7-(4-Cinnamoylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-... () Cinnamoyl ~497.5* Aromatic cinnamoyl group may improve π-π interactions but reduce solubility .
5-Methyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-... (CAS 1021095-67-9, ) m-Tolylacetyl 469.5 Methylphenyl acetyl group introduces steric bulk and potential metabolic stability via reduced oxidation .

*Estimated based on molecular formulas.

Position 5 Modifications

  • Methyl (Target) vs. Ethyl () :
    Ethyl substitution increases hydrophobicity and may prolong half-life by slowing metabolism. However, it could reduce binding affinity in polar active sites .

Computational and Physicochemical Insights

  • LogP and Solubility: The butanoyl group (LogP ~2.5) offers a middle ground between cinnamoyl (LogP ~3.8) and acetyl (LogP ~1.2), balancing absorption and excretion .
  • Electronic Effects: The pyridinone carbonyl (pKa ~10) and piperazine nitrogen (pKa ~7.5) enable pH-dependent ionization, aiding solubility in physiological conditions .

Biological Activity

The compound 7-(4-butanoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a derivative of the pyrazolo[4,3-c]pyridine class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H24N4O2\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2

Key properties include:

  • Molecular Weight : 336.42 g/mol
  • CAS Number : Not specified in the search results but can be derived from its structural formula.

Biological Activity Overview

Research has indicated that pyrazolo[4,3-c]pyridine derivatives exhibit a range of biological activities including:

  • Antimicrobial : Effective against various bacterial strains.
  • Antitumor : Potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory : Modulation of inflammatory pathways.
  • CNS Activity : Potential neuroprotective effects.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of similar pyrazolo[3,4-b]pyridine derivatives against various pathogens. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainInhibition Zone (mm)
PYR1E. coli15
PYR2Bacillus subtilis20
PYR3Candida albicans18

The results suggest that modifications in the chemical structure enhance antimicrobial potency, particularly against Bacillus subtilis and Candida albicans .

Antitumor Activity

In vitro studies have shown that certain pyrazolo derivatives can inhibit tumor cell growth. For instance, a derivative similar to our compound was evaluated for its ability to inhibit telomerase activity in cancer cells.

CompoundIC50 (µM)Cell Line
Compound A5.0HeLa (cervical cancer)
Compound B8.0MCF-7 (breast cancer)

The findings indicate that the compound could serve as a lead for developing new anticancer agents by targeting telomerase .

The proposed mechanisms through which pyrazolo derivatives exert their effects include:

  • Inhibition of Enzymes : Compounds may inhibit key enzymes involved in inflammation and tumorigenesis.
  • Receptor Modulation : Interaction with adenosine receptors has been noted, which could influence cellular signaling pathways related to cancer and inflammation .
  • Oxidative Stress Reduction : Some studies suggest that these compounds may reduce oxidative stress in neuronal cells, providing neuroprotective benefits.

Case Studies

Recent case studies have illustrated the potential therapeutic applications of pyrazolo derivatives:

  • Neuroprotection : A study showed that a related compound improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation.
  • Anti-inflammatory Effects : Clinical trials indicated that administration of pyrazolo derivatives resulted in decreased markers of inflammation in patients with chronic inflammatory conditions.

Q & A

Q. What statistical methods validate structure-activity relationship (SAR) trends?

  • Multivariate Analysis : PCA or PLS regression to correlate substituent properties (e.g., Hammett σ) with bioactivity.
  • Cluster Analysis : Group compounds by shared pharmacophores using Cheminformatics tools (e.g., Schrodinger’s Phase) .

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